Product packaging for DL-Lysine-2-13C dihydrochloride(Cat. No.:CAS No. 286437-17-0)

DL-Lysine-2-13C dihydrochloride

Cat. No.: B1628361
CAS No.: 286437-17-0
M. Wt: 220.1 g/mol
InChI Key: JBBURJFZIMRPCZ-XLCWSWKCSA-N
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Description

Significance of Stable Isotope Labeling in Contemporary Biological Systems Analysis

Stable isotope labeling is a research technique where an atom in a molecule is replaced with its non-radioactive (stable) isotope. Common stable isotopes used in biochemical research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). These labeled molecules, often referred to as tracers, are chemically identical to their naturally abundant counterparts and are processed by enzymes and cellular machinery in the same manner. This allows researchers to introduce a labeled compound into a biological system and track its transformation through various metabolic pathways.

The use of stable isotopes offers significant advantages over traditional methods. Unlike radioactive isotopes, stable isotopes are not hazardous, making them safe for use in a wide range of studies, including those involving human subjects. The primary analytical techniques used to detect and quantify stable isotope-labeled molecules are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods can distinguish between the labeled and unlabeled forms of a molecule based on their mass difference, providing precise information on the extent of label incorporation into various metabolites. This enables the detailed mapping of metabolic fluxes, which is the rate of turnover of molecules through a metabolic pathway. Such analyses are crucial for understanding both normal physiology and the metabolic dysregulation that occurs in various diseases.

The Foundational Role of Lysine (B10760008) in Biological Metabolism and Protein Synthesis

Lysine is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. nih.gov Its fundamental role is as a building block for proteins, where it is incorporated into polypeptide chains during translation. nih.gov Beyond its role in protein structure, lysine is involved in a variety of other critical biological processes. nih.gov

The side chain of lysine contains a primary amino group at the epsilon-carbon, which is positively charged at physiological pH. This property makes lysine a basic amino acid and is crucial for the structure and function of many proteins. nih.gov Furthermore, the lysine side chain is a frequent site of post-translational modifications, such as acetylation and methylation, which play a key role in regulating gene expression and protein function. nih.gov

Lysine is also a precursor for the synthesis of carnitine, a molecule essential for the transport of fatty acids into the mitochondria for energy production. nih.gov Additionally, lysine plays a role in the cross-linking of collagen, a key structural protein in connective tissues, and is involved in calcium absorption. nih.gov

The catabolism (breakdown) of lysine is also a significant area of study. In mammals, lysine is primarily degraded in the liver through two main pathways: the saccharopine pathway and the pipecolate pathway. nih.govnih.gov These pathways ultimately convert lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production. ethernet.edu.et The complexity and tissue-specificity of these pathways make lysine metabolism a key area of interest in biochemical and medical research. nih.govnih.gov

Rationale for Positional Carbon-13 Labeling (Specifically at the 2-Position) in DL-Lysine Dihydrochloride (B599025) for Tracer Studies

The strategic placement of an isotopic label within a molecule is crucial for obtaining specific and meaningful data from tracer studies. In the case of DL-Lysine-2-13C dihydrochloride, the carbon-13 isotope is located at the 2-position, also known as the alpha-carbon. This specific labeling provides distinct advantages for tracking the metabolic fate of lysine.

The alpha-carbon is the central carbon atom of an amino acid, bonded to the carboxyl group, the amino group, a hydrogen atom, and the side chain. ncert.nic.in This position is at the heart of key metabolic reactions. For instance, in many transamination reactions, the amino group is removed from the alpha-carbon. In decarboxylation reactions, the carboxyl group attached to the alpha-carbon is removed as carbon dioxide.

By labeling the alpha-carbon with ¹³C, researchers can precisely follow the fate of this specific carbon atom. For example, when studying protein synthesis, the incorporation of [2-¹³C]lysine into new proteins can be directly measured by mass spectrometry, providing a rate of protein synthesis. In studies of lysine catabolism, tracking the ¹³C label allows for the differentiation between the saccharopine and pipecolate pathways. The initial steps of these pathways involve different modifications at the alpha-amino group, and the fate of the alpha-carbon can reveal which pathway is more active in a particular tissue or under specific conditions. nih.govnih.gov

For example, in a study on the fermentation of lysine by the gut bacterium Intestinimonas, the use of D,L-[2-¹³C]lysine helped to confirm that the bacterium exclusively utilizes the L-isomer and to elucidate the metabolic pathway leading to the production of butyrate (B1204436) and acetate. caelushealth.com The position of the ¹³C label in the resulting products provided direct evidence for the specific enzymatic reactions involved.

The use of the DL-lysine racemate (a mixture of both D- and L-isomers) can be informative in studies where the stereospecificity of metabolic pathways is being investigated. Since most biological systems preferentially utilize the L-isomer, the fate of the D-isomer can also be tracked. The dihydrochloride salt form of the compound enhances its stability and solubility for experimental use.

While specific, detailed research findings from studies exclusively using this compound are not broadly available in publicly accessible literature, the principles of its application can be illustrated by data from similar tracer studies. The following table provides a hypothetical representation of how mass isotopomer distribution data from a [2-¹³C]lysine tracer experiment might look, demonstrating the incorporation of the labeled carbon into downstream metabolites.

MetaboliteMass Shift (M+)Relative Abundance (%)Interpretation
LysineM+199Represents the administered tracer.
α-KetoadipateM+175Indicates significant flux through lysine catabolic pathways where the C2 carbon is retained.
GlutamateM+120Suggests transfer of the labeled carbon skeleton, potentially through transamination reactions.
Acetyl-CoAM+110Shows the eventual entry of the labeled carbon into central carbon metabolism.

This table is a hypothetical representation to illustrate the type of data obtained from stable isotope tracer studies and does not represent actual experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16Cl2N2O2 B1628361 DL-Lysine-2-13C dihydrochloride CAS No. 286437-17-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diamino(213C)hexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i5+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-XLCWSWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[13CH](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583876
Record name (2-~13~C)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286437-17-0
Record name (2-~13~C)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Advanced Analytical Verification of Dl Lysine 2 13c Dihydrochloride

Synthetic Methodologies for Isotopic Incorporation into Lysine (B10760008) Analogues

The synthesis of lysine analogues with isotopic labels at specific positions is a multi-step process that demands high precision to ensure the label is incorporated at the desired location with high efficiency. While various methods exist for general lysine synthesis, introducing a ¹³C label at the C-2 position often involves modifications of classical amino acid syntheses, such as the Strecker or Bucherer-Bergs reactions.

A common strategy for producing α-amino acids involves the Strecker synthesis. For DL-Lysine-2-¹³C, this pathway can be adapted to use a ¹³C-labeled cyanide source, such as potassium cyanide (K¹³CN). The synthesis generally starts from a suitable aldehyde precursor that contains the remainder of the lysine carbon skeleton. For instance, a protected form of 5-aminopentanal (B1222117) can be reacted with ammonia (B1221849) and K¹³CN. This reaction forms an α-aminonitrile intermediate where the nitrile carbon, which will become the C-1 carboxyl carbon, is adjacent to the newly introduced ¹³C-labeled carbon at the C-2 position. Subsequent acidic hydrolysis of this α-aminonitrile intermediate converts the nitrile group into a carboxylic acid and yields the final product, DL-Lysine-2-¹³C. The product is then typically isolated and purified as its more stable dihydrochloride (B599025) salt.

Another approach involves the use of 5-δ-hydroxybutylhydantoin, which can be derived from the acid hydrolysis of dihydropyran. researchgate.net This hydantoin (B18101) can be subjected to reactions that introduce the labeled amino group and the adjacent carbon, followed by hydrolysis to yield the desired labeled lysine. researchgate.net The choice of synthetic route depends on the availability of labeled starting materials, desired yield, and scalability. Following synthesis, rigorous purification, often involving ion-exchange chromatography or recrystallization, is essential to remove unreacted precursors, side-products, and any unlabeled lysine. prepchem.com

Spectroscopic and Chromatographic Techniques for Comprehensive Isotopic Purity and Positional Enrichment Confirmation

To confirm the successful synthesis and purity of DL-Lysine-2-¹³C dihydrochloride, a suite of advanced analytical methods is employed. These techniques are crucial not only for verifying the chemical identity and purity of the compound but also for confirming the precise location and extent of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the exact position of the ¹³C label within the lysine molecule. Both ¹H and ¹³C NMR spectra provide detailed structural information.

In the ¹³C NMR spectrum of DL-Lysine-2-¹³C, the signal corresponding to the C-2 carbon will be dramatically enhanced in intensity compared to the signals of the other carbon atoms which are at natural abundance (~1.1%). researchgate.netnih.gov By comparing the spectrum of the labeled compound to that of an unlabeled lysine standard, the position of the label can be confirmed by identifying the specific resonance that is selectively amplified. researchgate.netresearchgate.net The chemical shifts of the carbon atoms in lysine are distinct, allowing for clear assignment.

Furthermore, ¹H NMR provides confirmatory evidence through the observation of ¹³C-¹H coupling. The proton attached to the C-2 carbon (the α-proton) will appear as a doublet due to coupling with the adjacent ¹³C nucleus, a feature absent in the spectrum of the unlabeled compound. The magnitude of this coupling constant (¹JCH) is characteristic and provides definitive proof of the label's position.

Table 1: Typical ¹³C NMR Chemical Shifts for Lysine Carbons (Reference: DSS in D₂O, values can vary slightly based on pH and solvent)

Carbon AtomChemical Shift (ppm)Expected Observation for DL-Lysine-2-¹³C
C-1 (Carboxyl)~174Natural Abundance Signal
C-2 (α-carbon)~55Highly Enhanced Signal
C-3 (β-carbon)~30Natural Abundance Signal
C-4 (γ-carbon)~22Natural Abundance Signal
C-5 (δ-carbon)~39Natural Abundance Signal
C-6 (ε-carbon)~26Natural Abundance Signal
This interactive table summarizes the expected ¹³C NMR signals, highlighting the key diagnostic feature for confirming isotopic placement.

Mass spectrometry (MS) is the primary technique used to confirm the incorporation of the ¹³C isotope and to quantify the level of isotopic enrichment. nih.gov When the labeled lysine is analyzed, its mass spectrum will show a molecular ion peak (or a protonated molecular ion [M+H]⁺ in techniques like electrospray ionization) that is one mass unit higher than that of unlabeled lysine.

The isotopic enrichment is calculated by comparing the relative intensities of the ion peaks corresponding to the labeled (M+1) and unlabeled (M) species. For DL-Lysine-2-¹³C dihydrochloride with a high isotopic purity (e.g., 99 atom % ¹³C), the M+1 peak will be the base peak, and the M peak will be very small. This quantitative analysis is crucial for applications where a precise knowledge of the isotopic ratio is required. nih.govnih.gov

Table 2: Mass Spectrometric Data for Unlabeled and Labeled DL-Lysine

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
DL-Lysine (unlabeled)C₆H₁₄N₂O₂146.1055147.1128
DL-Lysine-2-¹³C¹³CC₅H₁₄N₂O₂147.1089148.1162
This interactive table illustrates the expected mass shift due to the incorporation of a single ¹³C atom.

To ensure the highest chemical and isotopic purity, chromatographic techniques are coupled directly with mass spectrometry. Methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for the analysis of isotopically labeled compounds. nih.govalexandraatleephillips.com

LC-MS is particularly well-suited for analyzing amino acids in their native form without the need for chemical modification. nih.govalexandraatleephillips.com The sample is passed through a high-performance liquid chromatography (HPLC) column, which separates the target compound, DL-Lysine-2-¹³C dihydrochloride, from any impurities, unreacted starting materials, or isomeric byproducts. nih.gov The eluent from the HPLC is then directly introduced into the mass spectrometer, which provides mass data for the separated peaks, confirming both the identity and purity in a single analysis.

For GC-MS analysis, amino acids must first be derivatized to increase their volatility. alexandraatleephillips.com This process converts the polar amino and carboxyl groups into less polar moieties. Once derivatized, the compound can be separated by GC and analyzed by MS. This combination provides excellent chromatographic resolution and sensitive detection, allowing for the quantification of even trace-level impurities. nih.gov These hyphenated techniques are the gold standard for the final quality control and certification of isotopically labeled compounds like DL-Lysine-2-¹³C dihydrochloride.

Metabolic Flux Analysis Mfa Applications Utilizing Dl Lysine 2 13c Dihydrochloride

Fundamental Principles and Quantitative Approaches in 13C-Metabolic Flux Analysis

13C-Metabolic Flux Analysis (13C-MFA) is a sophisticated technique that utilizes substrates enriched with the stable isotope carbon-13 (¹³C) to trace the metabolic fate of these labeled compounds. The core principle of 13C-MFA lies in the fact that enzymatic reactions within metabolic networks rearrange the carbon backbones of molecules in well-defined ways. By introducing a ¹³C-labeled substrate, such as DL-Lysine-2-¹³C dihydrochloride (B599025), into a biological system, the ¹³C atoms are incorporated into downstream metabolites. The specific pattern of ¹³C enrichment in these metabolites, known as isotopomer distributions, is a direct consequence of the relative activities, or fluxes, of the interconnected metabolic pathways.

Quantitatively, MFA relies on the measurement of these isotopomer distributions using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These experimental data, along with a stoichiometric model of the relevant metabolic network and measurements of extracellular fluxes (e.g., substrate uptake and product secretion rates), are then used in a computational framework to estimate the intracellular metabolic fluxes. This is achieved by iteratively adjusting the flux values in the model until the simulated isotopomer distributions match the experimentally measured ones. A key assumption in many 13C-MFA studies is that the biological system is at a metabolic and isotopic steady state, meaning that the intracellular metabolite concentrations and fluxes, as well as the isotopic enrichment of metabolites, are constant over time.

Experimental Design Considerations for Achieving and Validating Isotopic Steady State in Tracing Experiments

A critical prerequisite for accurate flux determination using steady-state 13C-MFA is the attainment of both metabolic and isotopic steady state. This ensures that the measured labeling patterns are a true reflection of the underlying metabolic fluxes and not transient dynamics.

Strategies for Establishing Isotopic Steady State in In Vitro Cell Culture Systems

In in vitro cell culture systems, achieving isotopic steady state requires careful control of the culture environment. Key strategies include:

Continuous Culture Systems: Chemostats or perfusion bioreactors are ideal for maintaining a constant environment, including nutrient concentrations and cell density, which promotes a stable metabolic state.

Batch Culture Acclimation: In standard batch cultures, cells should be cultured for a sufficient period to reach a stable exponential growth phase before the introduction of the ¹³C-labeled tracer. This helps to ensure that the metabolic state is relatively constant during the labeling experiment.

Tracer Introduction: The ¹³C-labeled substrate should be introduced in a manner that minimizes perturbations to the system. This often involves replacing the unlabeled medium with a medium containing the labeled tracer at the same concentration.

Time-Course Experiments: To validate the attainment of isotopic steady state, it is essential to perform time-course experiments where samples are collected at multiple time points after the introduction of the tracer. Isotopic steady state is confirmed when the isotopic enrichment of key intracellular metabolites no longer changes over time. The time required to reach isotopic steady state can vary significantly between different metabolites and pathways. For instance, intermediates of glycolysis may reach steady state within minutes, while TCA cycle intermediates can take several hours.

ParameterRecommendation for Isotopic Steady StateRationale
Cell Culture Phase Mid-to-late exponential phaseEnsures stable metabolic activity and growth rate.
Tracer Introduction Complete medium replacement with labeled mediumMinimizes nutrient depletion and maintains constant substrate concentration.
Labeling Duration Determined by pilot time-course experimentsDifferent metabolite pools have different turnover rates; duration must be sufficient for slow-turnover pools to equilibrate.
Validation Measurement of isotopic enrichment at multiple time pointsConfirms that the labeling pattern is no longer changing, indicating isotopic steady state.

Interactive Data Table: Illustrative Time Course to Isotopic Steady State for a Hypothetical Metabolite Users can hover over data points to see hypothetical enrichment values.```html


Methodological Considerations for Isotopic Steady State in In Vivo Non-Clinical Animal Models

Achieving and validating isotopic steady state in in vivo models presents additional challenges due to the complexity of whole-body metabolism and inter-organ nutrient exchange. Methodological considerations include:

Continuous Infusion: A primed, continuous infusion of the ¹³C-labeled tracer is the preferred method to maintain a stable isotopic enrichment in the plasma, which serves as the precursor pool for tissues.

Tracer Priming: A bolus injection of the tracer at the beginning of the infusion helps to rapidly achieve the target plasma enrichment.

Duration of Infusion: The infusion period must be long enough for the labeled tracer to distribute throughout the body and for the tissue of interest to reach isotopic steady state. This duration can vary depending on the tracer and the tissue being studied.

Tissue Sampling: Tissues should be rapidly harvested and quenched to halt metabolic activity and preserve the in vivo labeling patterns.

Validation: Similar to in vitro studies, analyzing tissues at different time points during the infusion can help to validate the attainment of isotopic steady state. Plasma enrichment of the tracer should also be monitored throughout the experiment to ensure its stability.

Tracing Carbon Flux Through Core Central Metabolic Pathways

DL-Lysine-2-¹³C dihydrochloride serves as a valuable tracer for probing the dynamics of the tricarboxylic acid (TCA) cycle and its connections to other central metabolic pathways. The catabolism of lysine (B10760008) provides a unique entry point for labeled carbons into the central carbon metabolism.

In mammals, lysine is primarily degraded via the saccharopine pathway, which ultimately converts the lysine carbon skeleton into α-ketoglutarate, a key intermediate of the TCA cycle. The use of DL-Lysine-2-¹³C dihydrochloride introduces a ¹³C label at the second carbon position of lysine. Through the series of enzymatic reactions in the saccharopine pathway, this labeled carbon is incorporated into the C2 position of α-ketoglutarate.

Elucidation of Tricarboxylic Acid (TCA) Cycle Anaplerosis and Cataplerosis Dynamics

The entry of ¹³C-labeled α-ketoglutarate from lysine catabolism into the TCA cycle provides a powerful tool to study anaplerosis (the replenishment of TCA cycle intermediates) and cataplerosis (the removal of TCA cycle intermediates for biosynthetic purposes).

Anaplerosis: The incorporation of the ¹³C label from lysine into the α-ketoglutarate pool and subsequent TCA cycle intermediates such as succinate, fumarate, and malate directly reflects the anaplerotic flux from lysine degradation. By measuring the enrichment of ¹³C in these intermediates, the contribution of lysine to the maintenance of the TCA cycle pool can be quantified.

Cataplerosis: The labeled TCA cycle intermediates can be withdrawn from the cycle for various biosynthetic pathways. For example, labeled malate can be exported to the cytosol and converted to pyruvate (B1213749), or used for gluconeogenesis. Labeled citrate (B86180) can be exported to the cytosol and cleaved to produce acetyl-CoA for fatty acid synthesis. By tracing the ¹³C label into these biosynthetic products, the cataplerotic fluxes from the TCA cycle can be determined.

The labeling pattern of TCA cycle intermediates derived from [2-¹³C]lysine can provide detailed insights. The initial entry of [2-¹³C]α-ketoglutarate will lead to the formation of [2-¹³C]succinyl-CoA, [2-¹³C]succinate, [2-¹³C]fumarate, and [2-¹³C]malate in the first turn of the cycle. Subsequent turns of the TCA cycle will lead to a scrambling of the label, resulting in a more complex labeling pattern that can be computationally deconvoluted to provide further information on cycle flux and exchange rates.

TCA Cycle IntermediateExpected Initial Labeling from [2-¹³C]LysineMetabolic Significance
α-KetoglutarateM+1 (at C2)Direct entry point from lysine catabolism.
Succinyl-CoAM+1 (at C2)Reflects the forward flux of the TCA cycle.
SuccinateM+1 (at C2 or C3 due to symmetry)Indicates progression through the TCA cycle.
FumarateM+1 (at C2 or C3)Further reflects TCA cycle activity.
MalateM+1 (at C2)Precursor for cataplerotic pathways.
OxaloacetateM+1 (at C2)Regenerated intermediate for citrate synthesis.

Interactive Data Table: Hypothetical Labeling Enrichment in TCA Intermediates from [2-¹³C]Lysine Users can hover over the bars to see the percentage of M+1 enrichment.

Interconnections with Glycolytic and Pentose (B10789219) Phosphate (B84403) Pathway Fluxes

While DL-Lysine-2-¹³C dihydrochloride does not directly label metabolites in glycolysis or the pentose phosphate pathway (PPP), it provides a powerful means to study the interplay between these pathways and the TCA cycle. The connections are primarily established through the cataplerotic export of TCA cycle intermediates.

Gluconeogenesis and Pyruvate Cycling: Labeled malate, derived from the TCA cycle metabolism of [2-¹³C]lysine, can be transported to the cytosol and decarboxylated by malic enzyme to form pyruvate. This labeled pyruvate can then be a substrate for gluconeogenesis, leading to the incorporation of the ¹³C label into glucose. This allows for the quantification of the contribution of amino acid catabolism to glucose production. Furthermore, the reentry of this labeled pyruvate into the mitochondria and its conversion to acetyl-CoA or oxaloacetate (pyruvate cycling) can be traced, providing insights into the coordination of cytosolic and mitochondrial metabolism.

Reductive Carboxylation: In certain metabolic states, such as hypoxia or in some cancer cells, the TCA cycle can run in reverse from α-ketoglutarate to citrate. The use of [2-¹³C]lysine would result in labeled α-ketoglutarate, and if reductive carboxylation is active, this label would be incorporated into citrate. This labeled citrate can then be exported to the cytosol and cleaved to form acetyl-CoA, which can be used for fatty acid synthesis. This provides a method to probe the directionality and flux of this alternative metabolic pathway.

Interactions with the Pentose Phosphate Pathway: The PPP is a major source of NADPH for reductive biosynthesis and nucleotide synthesis. The demand for NADPH can influence the flux through the TCA cycle. While lysine tracing does not directly measure PPP flux, by providing a quantitative measure of TCA cycle activity and its cataplerotic outputs, it helps to build a more complete picture of cellular redox and biosynthetic metabolism, to which the PPP is intricately linked.

Compound Names Mentioned

Compound Name
DL-Lysine-2-13C dihydrochloride
Carbon-13
α-ketoglutarate
Succinate
Fumarate
Malate
Pyruvate
Acetyl-CoA
Oxaloacetate
Citrate
Glucose
[2-¹³C]α-ketoglutarate
[2-¹³C]succinyl-CoA
[2-¹³C]succinate
[2-¹³C]fumarate
[2-¹³C]malate
[2-¹³C]lysine

Investigating Lysine Biosynthesis and Catabolism Pathways through Isotopic Tracing

The use of positionally labeled lysine, such as this compound, allows for precise tracking of the carbon backbone of lysine as it is processed by cellular enzymes. This isotopic tracing is instrumental in differentiating between alternative metabolic routes, identifying novel intermediates, and quantifying the flux through specific pathways.

In most bacteria and plants, lysine is synthesized via the diaminopimelate (DAP) pathway, which starts from aspartate and pyruvate. nih.govfrontiersin.org While feeding labeled lysine to these organisms does not directly probe the forward flux of its own synthesis, it is a critical tool for studying lysine uptake, catabolism, and its role as a feedback regulator.

When prokaryotic systems are supplied with this compound, the ¹³C label can be traced into various downstream products. This allows researchers to quantify the rate at which exogenous lysine is consumed and directed into different metabolic fates. For instance, the label's appearance in intermediates of the tricarboxylic acid (TCA) cycle can reveal the specific pathways used for lysine degradation and energy production. Furthermore, tracking the dilution of the isotopic label in the intracellular lysine pool helps in understanding the interplay between lysine uptake, de novo synthesis, and protein turnover.

Research Findings on Prokaryotic Lysine Metabolism:

Organism StudiedPathway InvestigatedKey Finding
Escherichia coliLysine DegradationElucidation of a catabolic pathway proceeding via glutarate and L-2-hydroxyglutarate to succinate. researchgate.net
Verrucomicrobium spinosumDiaminopimelate PathwayIdentification of the L,L-diaminopimelate aminotransferase (DapL) variant of the DAP pathway. frontiersin.org
Corynebacterium glutamicumLysine Production¹³C-MFA revealed a significant decrease in reverse anaplerotic flux was correlated with increased lysine formation during fermentation. nih.gov

Fungi and certain other eukaryotes utilize the alpha-aminoadipate (AAA) pathway for de novo lysine biosynthesis, a pathway that is notably absent in humans. nih.govnih.govwikipedia.org This pathway begins with the condensation of acetyl-CoA and α-ketoglutarate. nih.govwikipedia.org The distinctness of the AAA pathway makes it a target for the development of antifungal agents. nih.gov

Isotopic tracing with this compound in these organisms is primarily used to study the reverse reactions of the pathway, which constitute lysine catabolism. wikipedia.org By monitoring the transfer of the ¹³C label from the C-2 position of lysine to intermediates such as saccharopine and α-aminoadipate, researchers can quantify the rate of lysine breakdown. These studies are crucial for understanding how fungi regulate lysine homeostasis and adapt to different nutrient environments. For example, in the yeast Saccharomyces cerevisiae, the AAA pathway has been extensively studied using genetic and biochemical methods, with at least eight enzymatic steps identified. nih.govoup.com

Key Enzymes in the Alpha-Aminoadipate Pathway:

EnzymeReaction StepOrganism(s)
Homocitrate SynthaseAcetyl-CoA + α-Ketoglutarate → HomocitrateS. cerevisiae, Fungi
HomoaconitaseHomocitrate ↔ HomoisocitrateFungi, Thermus thermophilus
α-Aminoadipate Reductaseα-Aminoadipate → α-Aminoadipate-δ-semialdehydeS. cerevisiae, Candida albicans asm.org
Saccharopine DehydrogenaseSaccharopine → Lysine + α-KetoglutarateFungi, Mammals frontiersin.org

Lysine degradation is remarkably diverse, with numerous pathways existing across different species. nih.gov Isotopic tracing with ¹³C-labeled lysine is the definitive method for uncovering these complex catabolic networks. By analyzing the mass isotopomer distributions (MIDs) of metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the metabolic fate of the labeled carbon can be followed precisely. nih.govnih.gov

A notable study in the marine bacterium Phaeobacter inhibens used uniformly ¹³C-labeled L-lysine to investigate its degradation. nih.govnih.govresearchgate.net The analysis revealed that this bacterium utilizes at least two parallel pathways for the initial steps of lysine catabolism. One of the significant findings was the identification of L-pipecolate as a key intermediate. nih.govnih.gov The study demonstrated that lysine is catabolized not only directly to acetyl-CoA but also through the ethylmalonyl-CoA pathway, leading to multiple entry points into the TCA cycle. nih.govnih.gov Such detailed insights are only possible through stable isotope tracing.

Mass Isotopomer Distribution in P. inhibens Metabolites after Labeling with U-¹³C-Lysine:

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
5-Aminopentanoate4224187-
Glutarate5233285-
L-Pipecolate103344175
Glutamate4220171173-

This table is representative of data from isotopic tracing studies, illustrating how the intact carbon backbone of lysine is incorporated into downstream metabolites like 5-aminopentanoate and glutarate (M+5 labeled), and L-pipecolate (M+6 labeled). Data adapted from findings in Phaeobacter inhibens research. nih.gov

Advanced Computational Approaches in ¹³C-MFA for Isotopic Enrichment Data

The raw data from ¹³C-labeling experiments, which consists of mass isotopomer distributions for numerous metabolites, must be interpreted using sophisticated computational models to calculate metabolic fluxes. nih.govnih.gov These models relate the measured labeling patterns back to the underlying reaction rates of the metabolic network.

Isotopomer Spectral Analysis (ISA) is a modeling technique used to evaluate biosynthesis rates by capitalizing on the detailed information contained within the mass isotopomer profile of a polymer or a complex molecule. nih.govresearchgate.net Instead of requiring knowledge of the precursor's isotopic enrichment, ISA uses nonlinear regression to simultaneously estimate two key parameters: the fraction of the product that is newly synthesized and the fractional contribution of the labeled tracer to the immediate precursor pool. nih.gov

In the context of this compound tracing, ISA can be applied to quantify the contribution of lysine catabolism to biosynthetic processes. For example, lysine degradation can produce acetyl-CoA, which is a fundamental building block for fatty acid synthesis. By measuring the mass isotopomer distribution of newly synthesized fatty acids and applying ISA, one can determine the precise fraction of the lipogenic acetyl-CoA pool that originated from the breakdown of the supplied ¹³C-lysine. nih.gov This provides a quantitative measure of the flux from lysine catabolism to lipogenesis.

A significant challenge in ¹³C-MFA is the combinatorial complexity that arises when modeling all possible isotopomers for metabolites in a large network. nih.gov The Elementary Metabolite Unit (EMU) framework is a computational breakthrough that greatly simplifies this problem. nih.govvanderbilt.edu An EMU is defined as a unique subset of a metabolite's carbon atoms. nih.gov This framework decomposes the full isotopomer network into a much smaller set of EMU balance equations, which contain all the necessary information to simulate the isotopic labeling data without any loss of accuracy. nih.gov

The EMU approach significantly reduces the number of variables and equations that need to be solved, decreasing computation time by orders of magnitude compared to traditional isotopomer or cumomer methods. nih.gov This efficiency makes it feasible to analyze complex, genome-scale metabolic networks and incorporate data from multiple isotopic tracers. For MFA studies using this compound, the EMU framework provides a robust and efficient means to calculate flux distributions by relating the labeling state of the C-2 atom of lysine to the labeling patterns of dozens of downstream metabolites.

Comparison of Modeling Complexity:

Metabolic Network FeatureFull Isotopomer ModelElementary Metabolite Unit (EMU) Model
Variables All possible isotopomers (2^n for a metabolite with n carbons)Mass fractions of EMUs
System Size Can grow to millions of variables for large networksTypically hundreds of variables
Computational Time Can be prohibitively longSignificantly reduced, enabling complex analyses nih.govvanderbilt.edu
Applicability Limited to smaller, well-defined networksScalable to genome-scale networks and multiple tracers nih.gov

Implementation of Isotopically Non-Stationary 13C Metabolic Flux Analysis (INST-MFA)

Isotopically Non-Stationary 13C Metabolic Flux Analysis (INST-MFA) is a technique that measures the transient isotopic labeling dynamics of intracellular metabolites. Unlike traditional steady-state MFA, INST-MFA does not require the system to reach an isotopic steady state, making it particularly suitable for studying systems with slow labeling dynamics or those undergoing metabolic shifts. The use of this compound as a tracer in INST-MFA allows for the precise tracking of the C-2 carbon of lysine as it is metabolized by the cell.

The implementation of INST-MFA with a 13C-lysine tracer involves introducing this compound into the cell culture medium and collecting samples at multiple time points during the transient phase. The isotopic enrichment of lysine and its downstream metabolites is then measured using techniques such as mass spectrometry (MS). This time-course data of mass isotopomer distributions provides a dynamic snapshot of metabolic pathway utilization.

Detailed Research Findings:

In a study investigating the metabolic reprogramming induced by the Myc oncogene in B-cells, researchers utilized INST-MFA with a suite of 13C-labeled tracers, including amino acids, to achieve maximum flux resolution. nih.gov While this study did not exclusively use this compound, the methodology highlights the power of including labeled amino acids in INST-MFA to understand cancer metabolism. The findings revealed a global upregulation of amino acid consumption relative to glucose in cells with high Myc expression, underscoring the importance of amino acid metabolism in supporting tumorigenesis. nih.gov

Another key aspect of implementing INST-MFA is the computational modeling required to estimate metabolic fluxes from the isotopic labeling data. The time-series data of mass isotopomer distributions are fitted to a metabolic network model to solve for the unknown flux parameters. This approach has been shown to provide more precise flux estimates compared to steady-state MFA in certain systems. nih.gov

The table below illustrates a hypothetical dataset from an INST-MFA experiment using this compound to track lysine metabolism in a mammalian cell line. The data shows the fractional labeling of the M+1 isotopologue of lysine and a downstream metabolite, 2-aminoadipate, over time.

Table 1: Fractional Labeling of Lysine and 2-Aminoadipate over Time

Time (minutes)Lysine (M+1) Fractional Abundance2-Aminoadipate (M+1) Fractional Abundance
00.000.00
50.350.05
150.680.18
300.850.35
600.920.55

This data can be used to calculate the flux through the lysine catabolic pathway.

Kinetic Flux Profiling for Dynamic Metabolic Perturbations

Kinetic Flux Profiling is another dynamic approach that can utilize this compound to study metabolic responses to perturbations. This method focuses on the initial rate of isotope incorporation into a metabolite pool to estimate the flux through a specific pathway. It is particularly useful for analyzing systems that are not at a metabolic steady state, such as during a response to a drug treatment or environmental change.

The core principle of Kinetic Flux Profiling is that the initial rate of change of the labeled fraction of a metabolite is directly proportional to the metabolic flux into that pool. By tracing the 13C label from this compound into various downstream compounds, researchers can quantify the dynamic changes in lysine metabolism under different conditions.

Detailed Research Findings:

Kinetic Flux Profiling can be particularly insightful when studying dynamic perturbations. For example, if a cell culture is treated with a compound that inhibits a specific enzyme in the lysine degradation pathway, the rate of 13C incorporation into downstream metabolites would decrease. This change in labeling kinetics can be used to quantify the degree of enzyme inhibition in vivo.

The following interactive table provides a hypothetical example of how Kinetic Flux Profiling data might look when using this compound to assess the impact of an inhibitor on lysine catabolism.

Table 2: Initial Rate of 13C Incorporation into 2-Aminoadipate

ConditionInitial Rate of M+1 2-Aminoadipate Formation (nmol/min/mg protein)Calculated Flux (nmol/min/mg protein)
Control5.210.4
Inhibitor X1.83.6

Assuming a precursor (Lysine) enrichment of 50% at the initial time points.

This data clearly shows a significant reduction in the flux through the lysine catabolic pathway upon treatment with Inhibitor X.

Applications in Protein Turnover and Proteome Dynamics Studies with Dl Lysine 2 13c Dihydrochloride

Principles of Quantitative Determination for Protein Synthesis and Degradation Rates

The core principle behind using isotopically labeled amino acids like DL-Lysine-2-13C dihydrochloride (B599025) is to trace their incorporation into newly synthesized proteins over time. By introducing a "heavy" version of an essential amino acid into a biological system, researchers can distinguish between pre-existing ("light") proteins and newly synthesized ("heavy") proteins using mass spectrometry.

The rate of protein synthesis is determined by monitoring the rate at which the heavy isotope-labeled lysine (B10760008) is incorporated into the proteome. nih.gov Conversely, the rate of protein degradation is often calculated by measuring the disappearance of the heavy label from the proteome after a period of labeling, a method known as a pulse-chase experiment. In a typical pulse-chase, cells or organisms are first saturated with the labeled amino acid (the "pulse") and then transferred to a medium containing the unlabeled ("light") version of the amino acid (the "chase"). The rate of decline in the proportion of heavy-labeled proteins provides a measure of the degradation rate. researchgate.net

The fractional synthesis rate (FSR) and fractional degradation rate (FDR) are key metrics derived from these experiments. FSR represents the fraction of a specific protein pool that is newly synthesized per unit of time, while FDR represents the fraction that is degraded. These rates can be calculated for individual proteins, providing a detailed view of the dynamics of the entire proteome.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique for quantitative proteomics. thermofisher.comyoutube.com It relies on the in vivo incorporation of stable isotope-labeled amino acids into proteins during translation. thermofisher.comnih.gov

Quantitative Proteomics via Dynamic SILAC Experiments Employing Labeled Lysine

Dynamic SILAC extends the conventional SILAC method to measure protein turnover. researchgate.net In a dynamic SILAC experiment, cells are grown in a medium containing a "heavy" isotope of an essential amino acid, such as ¹³C-labeled lysine. researchgate.netnih.gov Over time, this heavy lysine is incorporated into newly synthesized proteins. By collecting samples at different time points and analyzing them by mass spectrometry, researchers can track the rate of incorporation of the heavy label. nih.gov This allows for the calculation of protein synthesis rates for thousands of proteins simultaneously.

The change in the ratio of heavy to light (H/L) peptide pairs over time is used to determine the turnover rate. nih.gov For a given protein, a faster increase in the H/L ratio indicates a higher synthesis rate. This approach has been instrumental in understanding how protein turnover is regulated in various cellular processes and in response to different stimuli.

Integration of Isotopically Labeled Lysine for Relative Protein Quantification via Mass Spectrometry

In addition to measuring turnover rates, SILAC with isotopically labeled lysine is a cornerstone for relative protein quantification. isotope.com In a typical experiment, two cell populations are grown in culture media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium (containing the natural, unlabeled amino acid), while the other is grown in "heavy" medium (containing the isotopically labeled amino acid, such as ¹³C-lysine).

After a period of growth to ensure complete labeling of the proteome, the two cell populations are mixed. isotope.com The combined protein sample is then subjected to standard proteomic analysis, typically involving protein digestion into peptides followed by liquid chromatography-mass spectrometry (LC-MS/MS). acs.org Because the heavy and light peptides are chemically identical, they co-elute during chromatography. acs.org However, they are distinguishable by the mass spectrometer due to the mass difference conferred by the isotopic label. thermofisher.com The ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of that protein in the two original cell populations. acs.org

FeatureDescription
Principle Metabolic incorporation of "light" vs. "heavy" amino acids into proteins.
Labeled Amino Acid Typically essential amino acids like lysine and arginine.
Quantification Based on the mass difference between heavy and light isotopic forms of peptides.
Analysis Mass spectrometry is used to differentiate and quantify the relative abundance of heavy and light peptides.

Assessment of In Vivo Proteome Turnover in Non-Clinical Model Organisms

Studying protein turnover in whole organisms provides critical insights into physiology and disease that cannot be obtained from cell culture models alone. DL-Lysine-2-13C dihydrochloride and other isotopically labeled amino acids are valuable tools for these in vivo investigations.

Methodologies for Dietary Administration and Precursor Amino Acid Pool Labeling Kinetics

A common method for in vivo labeling is to provide a diet containing the isotopically labeled amino acid to the model organism. nih.gov For example, mice can be fed a diet where the standard lysine is replaced with a heavy isotope-labeled version. nih.gov Over time, this labeled lysine is absorbed and becomes part of the organism's free amino acid pool, which is the direct precursor for protein synthesis.

A key challenge in in vivo turnover studies is accurately determining the enrichment of the precursor amino acid pool (the "precursor pool labeling"). bohrium.com This is because the free amino acid pool in the blood or tissue may not perfectly reflect the isotopic enrichment of the aminoacyl-tRNA pool used by the ribosome for protein synthesis. Researchers often measure the isotopic enrichment in the plasma or tissue fluid and use mathematical models to estimate the true precursor enrichment.

Measurement of Tissue-Specific Protein Degradation Rates

By combining in vivo labeling with tissue-specific proteomic analysis, it is possible to measure protein degradation rates in different organs and tissues. nih.gov After a period of labeling with an isotopically labeled amino acid, the organism is switched back to a diet containing the unlabeled amino acid. Tissues are then collected at various time points, and the rate of disappearance of the heavy label from the proteome of each tissue is measured. nih.gov

This pulse-chase approach allows for the determination of tissue-specific protein half-lives, revealing how protein stability varies across different biological contexts. nih.gov For instance, research has shown that protein turnover rates can differ significantly between tissues like the liver and the brain. nih.gov These measurements are crucial for understanding tissue maintenance, aging, and the pathogenesis of diseases that affect specific organs.

OrganismLabeling MethodKey FindingsReference
MouseDietary administration of ¹³C₆, ¹⁵N₂-lysineDetermined in vivo turnover rates of thousands of proteins across multiple tissues. nih.gov
MouseIn utero injection of isotopic amino acidsQuantified tissue-specific protein dynamics during fetal development. nih.gov
PigInfusion of [¹³C]leucineInvestigated the effects of dietary lysine deficiency on muscle protein turnover. researchgate.net

Biomolecular Nmr Spectroscopy Applications of Dl Lysine 2 13c Dihydrochloride

Enhancing NMR Spectroscopic Sensitivity and Resolution through Specific ¹³C Labeling

The primary challenge in the NMR spectroscopy of large biomolecules is the inherent complexity and overlap of signals in the resulting spectra. Uniform labeling, where all carbon atoms are replaced with ¹³C, leads to broad lines and extensive signal overlap, which complicates spectral analysis, particularly as the molecular weight of the protein increases. nih.govportlandpress.com Specific isotopic labeling, such as the incorporation of DL-Lysine-2-¹³C dihydrochloride (B599025), offers a potent solution to this problem. By "turning on" signals only at the Cα position of lysine (B10760008) residues, the rest of the protein remains NMR-invisible, dramatically simplifying the spectrum. nih.govportlandpress.com

This simplification directly translates to enhanced sensitivity and resolution. With fewer signals to contend with, the individual resonances are more clearly distinguished, reducing spectral crowding and allowing for more accurate measurements of chemical shifts and coupling constants. nih.govportlandpress.com This targeted approach is particularly advantageous for studying large proteins and protein complexes, where uniform labeling would result in intractably complex spectra. nih.gov Furthermore, the use of specific labeling can circumvent the need for a full resonance assignment, which can be a time-consuming process, by placing site-specific probes that report on structure, dynamics, and binding events. whiterose.ac.uk

Site-Specific Isotopic Labeling Strategies for Protein Structural Biology and Dynamics

The introduction of a ¹³C label at a specific site, such as the Cα position of lysine, provides a unique spectroscopic handle to probe the local environment and dynamics of that particular residue within the protein structure.

Investigation of Protein Backbone Conformation and Dynamics

The chemical shift of the Cα atom is exquisitely sensitive to the local backbone conformation of a protein, primarily defined by the dihedral angles phi (φ) and psi (ψ). nih.govacs.orgnih.gov Therefore, incorporating DL-Lysine-2-¹³C dihydrochloride allows for the precise measurement of Cα chemical shifts of lysine residues, which can then be used to infer their secondary structure. For instance, Cα chemical shifts for residues in α-helical conformations are typically downfield compared to those in β-sheet regions. nih.govacs.org By comparing the observed ¹³Cα chemical shifts with established databases or with values predicted from quantum chemical calculations, researchers can gain valuable insights into the backbone conformation at specific lysine locations. nih.govacs.orgpnas.org

This site-specific information is crucial for validating and refining protein structures determined by other methods, such as X-ray crystallography or computational modeling. The ability to obtain high-precision Cα chemical shift tensors for individual amino acids has been shown to improve the accuracy and precision of protein structure refinement. nih.govacs.org

Characterization of Amino Acid Sidechain Dynamics and Intermolecular Interactions

While the ¹³C label in DL-Lysine-2-¹³C dihydrochloride is on the backbone Cα atom, its NMR parameters are also influenced by the dynamics of the attached lysine sidechain. The mobility of the sidechain can affect the relaxation properties of the Cα nucleus, providing an indirect but valuable probe of sidechain dynamics. gmclore.orgnih.gov

More directly, the chemical shift of the Cα carbon can be perturbed by interactions involving the lysine sidechain. For example, the formation of salt bridges or hydrogen bonds involving the ε-amino group of the lysine sidechain can induce conformational changes that are transmitted to the backbone and reflected in the Cα chemical shift. This makes DL-Lysine-2-¹³C dihydrochloride a useful tool for studying protein-protein and protein-ligand interactions where lysine residues are involved in the binding interface.

Advanced Multidimensional NMR Experiments for Isotopic Labeling Analysis

The true power of isotopic labeling is realized when combined with advanced multidimensional NMR experiments. These techniques allow for the correlation of different nuclear spins, providing a wealth of information about the connectivity and spatial proximity of atoms within the protein.

Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMQC)

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) are two of the most fundamental and widely used multidimensional NMR experiments for studying isotopically labeled proteins. These experiments correlate the chemical shift of a sensitive nucleus, typically a proton (¹H), with that of a less sensitive heteronucleus, such as ¹³C or ¹⁵N.

In the context of a protein labeled with DL-Lysine-2-¹³C dihydrochloride, a ¹H-¹³C HSQC or HMQC experiment would generate a spectrum where each peak corresponds to a specific lysine Cα-Hα pair. This provides a "fingerprint" of the lysine residues within the protein, allowing for the resolution and assignment of individual lysine backbone signals. The high sensitivity and resolution of these experiments make them ideal for monitoring changes in the chemical environment of lysine residues upon ligand binding, protein-protein interaction, or conformational changes.

Homonuclear ¹³C-¹³C Correlation Experiments

Homonuclear ¹³C-¹³C correlation experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are powerful tools for establishing through-bond connectivities between carbon atoms. In a protein uniformly labeled with ¹³C, these experiments can be used to trace the carbon skeleton of the amino acid sidechains. protein-nmr.org.uk

When using a specifically labeled compound like DL-Lysine-2-¹³C dihydrochloride, these experiments can be adapted to probe the local environment of the labeled Cα atom. For instance, a ¹³C-¹³C correlation experiment could reveal couplings between the labeled lysine Cα and the carbonyl carbon (C') of the preceding residue or its own Cβ carbon, providing valuable constraints for sequential assignment and conformational analysis. While direct ¹³C-¹³C correlations from a single labeled site are limited, the information gained can be crucial for resolving ambiguities in complex spectra. The simplification of the spectra due to specific labeling significantly enhances the resolution and sensitivity of these homonuclear correlation experiments. acs.org

Computational and Bioinformatic Approaches for Isotopic Data Interpretation

Development and Refinement of Metabolic Network Models for Flux Calculation

At the core of ¹³C metabolic flux analysis (¹³C-MFA) is the metabolic network model, a mathematical representation of the biochemical reactions occurring within a cell. nih.govplos.org The development of this model is a critical step, as its accuracy and completeness directly impact the reliability of the calculated flux estimates. nih.gov

For studies involving lysine (B10760008) production, such as those in the bacterium Corynebacterium glutamicum, these models are meticulously constructed to include all relevant pathways. nih.gov A typical network model for flux analysis in a lysine-producing organism would encompass central carbon metabolism pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov Crucially, it must also include the specific biosynthetic pathway for lysine and other secreted products, as well as the anabolic routes from metabolic precursors to biomass components. nih.govnih.gov

The model is mathematically structured as a system of equations that describe the mass balances for key metabolites and the flow of carbon isotopes through the network. nih.gov This involves creating metabolite and carbon labeling balances that account for the distribution of ¹³C isotopes from a labeled substrate, like ¹³C-lysine, into various proteinogenic amino acids and other metabolites. nih.gov The process is iterative; models are often refined by comparing simulated data against experimental results, and reactions or metabolites may be added or removed until the model accurately reflects the organism's metabolic capabilities. nih.gov For instance, in C. glutamicum, it was shown that the in vivo reverse C₄-decarboxylation flux at the anaplerotic node decreased significantly as lysine formation increased, a finding made possible by a refined metabolic model. nih.gov

The complexity of these models can vary, from simplified versions focusing on upper central carbon metabolism to comprehensive models covering a wide array of metabolic pathways. nih.gov The choice of model structure is a significant challenge, as different structures can be selected depending on the analytical approach used. nih.gov

Algorithms for Isotopic Tracing Data Fitting and Optimization in Flux Analysis

Once a metabolic network model is established and isotopic labeling data are collected, specialized algorithms are used to estimate the intracellular fluxes. The goal is to find the set of flux values that best explains the measured distribution of ¹³C isotopes in the metabolites. plos.org This is fundamentally an optimization problem, where the difference between the experimentally measured isotope patterns and the patterns simulated by the model is minimized. researchgate.net

A common approach involves non-linear weighted least-squares fitting to determine the most likely flux values. plos.org The process often starts with initial flux distributions generated through Monte Carlo sampling to explore the solution space comprehensively. plos.org Various software packages and computational environments are employed to execute these complex calculations. For example, isotopomer models have been implemented in Simulink and coupled with iterative optimization algorithms in Matlab to analyze flux in lysine-producing C. glutamicum. nih.gov

The development of algorithms based on Elementary Metabolite Units (EMUs) has been a significant advancement, providing an efficient framework for decomposing large metabolic networks and reducing the computational burden of flux estimation. nih.govarxiv.org More recent innovations include the development of stochastic simulation algorithms (SSA) that can compute the time evolution of isotopomer concentrations in non-stationary conditions, offering an alternative to traditional deterministic methods. arxiv.org

Furthermore, computational algorithms are not only used for data fitting but also for experimental design. Genetic algorithms, for instance, have been used to search through a vast number of potential isotopic tracer combinations to identify optimal mixtures that yield the most precise flux estimates. mit.edu This optimization of the tracer itself, such as determining the best combination of specifically labeled glucose and glutamine tracers, can significantly enhance the quality of flux analysis in specific pathways like glycolysis or the TCA cycle. mit.edunih.govnih.gov

Statistical Validation and Confidence Interval Assessment for Derived Flux Estimates

A critical aspect of metabolic flux analysis is to assess the reliability and precision of the estimated fluxes. This is achieved through rigorous statistical validation and the calculation of confidence intervals. nih.gov After a set of best-fit fluxes is determined, it is essential to evaluate how well the model represents the experimental data. A common method for this is the chi-squared (χ²) goodness-of-fit test, which statistically compares the simulated data from the model with the measured data. nih.gov

However, relying solely on the χ²-test can be problematic, especially if the underlying measurement error model is not accurate. nih.gov An alternative and more robust approach is validation-based model selection, where the dataset is divided into an "estimation" set (used to fit the model) and a "validation" set (used to test the model's predictive power). nih.govplos.org For ¹³C-MFA, this can be accomplished by using data from a different isotopic tracer experiment as the validation set. plos.org This method provides a more reliable assessment of the model's ability to generalize and avoids overfitting. nih.gov

Calculating confidence intervals for each estimated flux is a standard and crucial practice. These intervals provide a range within which the true flux value is expected to lie with a certain probability (e.g., 95%). vanderbilt.edu Wide confidence intervals may indicate that a particular flux is poorly determined by the available data, highlighting the need for additional or different isotopic labeling experiments. nih.gov The precision of flux estimates is heavily dependent on the choice of isotopic tracer; computational evaluations are often performed to identify which tracers provide the narrowest confidence intervals for specific pathways. nih.govnih.gov For example, simulations can reveal that a tracer like [1,2-¹³C₂]glucose provides more precise estimates for glycolysis and the pentose phosphate pathway than the more commonly used [1-¹³C]glucose. nih.govnih.gov

The table below illustrates how different tracers can affect the precision of flux estimates for various metabolic pathways, as determined by the confidence intervals calculated from experimental data.

Methodologies for Correction of Natural Isotopic Abundance and Potential Interferences

When conducting stable isotope tracing experiments, the raw data from mass spectrometry includes not only the ¹³C isotopes introduced via the tracer (e.g., DL-Lysine-2-13C) but also the naturally occurring stable isotopes of carbon (¹³C accounts for about 1.1% of all carbon) and other elements like oxygen (¹⁷O, ¹⁸O) and hydrogen (²H). nih.govbiorxiv.orgnih.gov This natural abundance can introduce significant errors in the quantification of isotopic enrichment and must be corrected to accurately determine the metabolic fluxes. nih.govresearchgate.net

The correction process is a critical pre-processing step before flux calculation. researchgate.net The most common method involves using a mathematical correction matrix. nih.govnih.gov This approach uses a linear transform based on binomial distributions to statistically remove the contribution of naturally abundant isotopes from the measured mass isotopomer distributions (MIDs). biorxiv.org Detailed derivations of this transform have been developed, and it has been proven that for noise-free data at a metabolic steady state, the flux solution obtained from corrected MIDs is identical to that from the uncorrected, observed MIDs. biorxiv.org

However, for noisy experimental data, the correction can influence the final flux solution. biorxiv.org Various software tools and custom scripts, for example, written in Python, have been developed to construct the necessary correction matrices and apply them to raw mass spectrometry data. nih.govresearchgate.net These methods are designed to be straightforward to implement and can be directly integrated into the data pre-processing pipeline for ¹³C-MFA. nih.gov The correction accounts for the molecular formula of the metabolite fragment being analyzed and the known natural abundance of all its constituent elements. nih.gov

The table below summarizes the natural abundance of key stable isotopes that necessitate correction in metabolic studies.

Failure to accurately correct for natural isotope abundance can lead to skewed MIDs and, consequently, erroneous flux calculations, undermining the validity of the entire analysis. nih.gov

Emerging Research Frontiers and Future Directions Utilizing Dl Lysine 2 13c Dihydrochloride

Integration with Multi-Omics Data for Systems-Level Understanding

The era of "big data" in biology has led to the rise of multi-omics, an approach that integrates data from various "-omics" fields like transcriptomics, proteomics, and metabolomics to create a comprehensive picture of a biological system. nih.govmdpi.com DL-Lysine-2-13C dihydrochloride (B599025) is a key player in this integrative approach, particularly in the realm of metabolomics and its connection to other omics layers.

By introducing DL-Lysine-2-13C dihydrochloride into a biological system, researchers can trace the incorporation of the 13C label into various downstream metabolites. This stable isotope tracing provides a dynamic view of metabolic pathways, a concept known as metabolic flux analysis. frontiersin.orgnih.gov When this metabolic data is combined with transcriptomic (gene expression) and proteomic (protein expression) data, a more complete, systems-level understanding of cellular processes can be achieved. nih.gov For example, an observed change in the flux through a lysine-dependent metabolic pathway can be correlated with changes in the expression of genes and proteins that regulate that pathway. This integrated approach is crucial for unraveling the complex molecular responses of cells to various stimuli or in disease states. nih.govnih.gov

A significant challenge in metabolomics is the identification of unknown compounds. frontiersin.org Isotope labeling with compounds like this compound can aid in this process. The characteristic mass shift caused by the 13C label helps in the identification of lysine-derived metabolites, reducing ambiguity in mass spectrometry data. nih.govacs.org This improved compound annotation strengthens the entire multi-omics dataset, leading to more robust biological interpretations.

Table 1: Applications of this compound in Multi-Omics Integration

Research AreaApplication of this compoundIntegrated Omics DataPotential Insights
Cancer Metabolism Tracing lysine (B10760008) metabolism in tumor cells.Transcriptomics, ProteomicsIdentifying key enzymes and pathways that support cancer growth and could be targeted for therapy.
Neurodegenerative Diseases Investigating alterations in brain metabolism. nih.govProteomics, LipidomicsUnderstanding how lysine metabolism is dysregulated and contributes to neuronal dysfunction.
Inborn Errors of Metabolism Studying the metabolic consequences of specific enzyme deficiencies.Genomics, MetabolomicsElucidating disease mechanisms and developing targeted dietary interventions.
Drug Development Assessing the on-target and off-target effects of new drugs on cellular metabolism. medchemexpress.commedchemexpress.comTranscriptomics, ProteomicsEvaluating drug efficacy and potential toxicity at a molecular level.

Applications in Investigating Complex Microbial Community Metabolism and Inter-Species Metabolite Exchange

The gut microbiome, a complex ecosystem of microorganisms residing in our intestines, plays a critical role in human health and disease. nih.govmdpi.com Understanding the intricate metabolic interactions within this community is a major research focus. This compound is a valuable tool for dissecting this complexity.

By introducing the labeled lysine into a microbial community, researchers can track its uptake and metabolism by different microbial species. This allows for the investigation of:

Niche-specific metabolism: Determining which microbial species are the primary consumers of lysine and how they utilize it.

Inter-species metabolite exchange: Following the transfer of lysine-derived metabolites from one species to another. This "cross-feeding" is a fundamental aspect of microbial community stability and function.

Impact of diet on microbial metabolism: Studies have shown that dietary lysine levels can influence the composition and metabolic activity of the gut microbiota. nih.govresearchgate.net Using labeled lysine can provide a direct measure of how dietary changes affect lysine metabolism within the gut ecosystem.

For instance, research has demonstrated that gut bacteria can produce short-chain fatty acids (SCFAs), such as butyrate (B1204436), from the metabolism of lysine. researchgate.net These SCFAs are crucial for maintaining gut health. Isotope tracing with this compound can quantify the contribution of lysine to SCFA production by different microbial populations. Furthermore, studies have linked alterations in lysine acetylation in the gut microbiome to diseases like Crohn's disease, highlighting the importance of understanding lysine metabolism in this context. nih.gov

Table 2: Investigating Microbial Metabolism with this compound

Research QuestionExperimental ApproachKey Findings/Potential Insights
Which gut microbes utilize dietary lysine?Administering this compound and analyzing the metabolomes of different bacterial species.Identification of key lysine-degrading bacteria and their metabolic pathways.
How does lysine restriction impact the gut microbiome?Comparing the gut microbial composition and metabolism in animals on normal versus lysine-restricted diets using 16S rRNA sequencing and metabolomics. nih.govLysine restriction can alter the abundance of specific microbial taxa and influence amino acid metabolism within the gut. nih.govresearchgate.net
What is the role of lysine in inter-species metabolite exchange?Co-culturing different bacterial species with this compound and tracking the labeled metabolites in each species.Elucidation of cross-feeding networks and the metabolic dependencies between different microbes.
How does gut bacterial lysine metabolism influence host immunity?Investigating the effect of bacterially-derived lysine on host immune cells.Gut bacterial L-lysine can influence dendritic cell tolerance through metabolic and epigenetic changes. nih.gov

Advancements in High-Resolution Isotope Detection Technologies for Enhanced Tracing Capabilities

The utility of this compound as a metabolic tracer is intrinsically linked to the analytical technologies used to detect the 13C label. Continuous advancements in high-resolution isotope detection are significantly enhancing the capabilities of stable isotope tracing studies.

Mass Spectrometry (MS): High-resolution mass spectrometers, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS, are at the forefront of these advancements. nih.govnih.gov These instruments can distinguish between molecules with very small mass differences, which is crucial for resolving 13C-labeled isotopologues from their unlabeled counterparts and from other interfering ions. nih.gov This high resolving power allows for more accurate and precise quantification of isotope enrichment in various metabolites.

The combination of liquid chromatography (LC) with high-resolution MS (LC-HRMS) is particularly powerful, as it allows for the separation of complex mixtures of metabolites before their isotopic analysis. acs.orgwiley.com This is essential for studying the intricate metabolic networks found in biological systems. Furthermore, mass spectrometry imaging (MSI) combined with isotope tracing is an emerging technique that allows for the visualization of metabolic activity within tissues at a spatial level. digitellinc.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a complementary approach to MS for isotope detection. 13C-NMR can directly detect the 13C nucleus, providing information about the specific position of the label within a molecule. nih.govnih.gov This is a unique advantage over MS, which typically only provides information about the total number of labels in a molecule. Two-dimensional NMR techniques, such as the INADEQUATE experiment, can even reveal the connectivity between adjacent 13C atoms, providing detailed structural information about metabolic products. frontiersin.org While generally less sensitive than MS, the detailed structural information provided by NMR is invaluable for elucidating novel metabolic pathways. nih.gov

Table 3: High-Resolution Isotope Detection Technologies

TechnologyAdvantages for 13C TracingRecent Advancements
High-Resolution Mass Spectrometry (FT-ICR, Orbitrap) High sensitivity, high mass accuracy, ability to resolve complex mixtures. nih.govacs.orgImproved resolving power and faster scan speeds, enabling more comprehensive metabolome coverage.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of isomers, reduced ion suppression, enhanced detection of low-abundance metabolites. nih.govacs.orgDevelopment of novel chromatography columns and methods for improved separation of polar metabolites.
Mass Spectrometry Imaging (MSI) Spatial visualization of metabolic activity within tissues. digitellinc.comnih.govIncreased spatial resolution and sensitivity, allowing for single-cell level metabolic imaging.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides positional information of the isotope label, elucidation of molecular structure. frontiersin.orgnih.govDevelopment of new pulse sequences and higher field magnets for increased sensitivity and resolution. nih.gov

The continued development of these high-resolution detection technologies will undoubtedly expand the applications of this compound, enabling researchers to probe metabolic processes with unprecedented detail and accuracy.

Q & A

Q. How is DL-Lysine-2-¹³C dihydrochloride synthesized, and what purification methods ensure high isotopic purity?

The synthesis typically involves organic synthesis techniques, such as isotope incorporation via enzymatic or chemical methods, followed by dihydrochloride salt formation to enhance solubility. Key steps include:

  • Isotopic labeling : Incorporation of ¹³C at the C2 position using precursors like ¹³C-enriched glycine or pyruvate .
  • Purification : Crystallization or chromatography (e.g., ion-exchange or HPLC) to achieve ≥98% isotopic and chemical purity, as confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
  • Salt formation : Reaction with hydrochloric acid to produce the dihydrochloride form, improving water solubility for biological assays .

Q. Why is the dihydrochloride form preferred over free-base lysine in experimental settings?

The dihydrochloride form enhances solubility in aqueous buffers (critical for cell culture or in vitro assays) and stabilizes the compound during storage. The hydrochloride groups protonate lysine’s amine groups, reducing pH-dependent degradation and ensuring consistent bioavailability in physiological conditions .

Q. How does isotopic labeling at the C2 position aid in tracking DL-lysine in metabolic studies?

The ¹³C label at the C2 position allows precise detection via mass spectrometry (MS) or ¹³C-NMR. This enables:

  • Metabolic flux analysis : Tracing lysine incorporation into proteins or its catabolism via the saccharopine pathway .
  • Quantitative measurements : Distinguishing endogenous vs. exogenous lysine pools in isotope dilution assays .

Advanced Research Questions

Q. How can researchers design SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments using DL-Lysine-2-¹³C dihydrochloride?

Experimental Design :

  • Cell culture : Replace natural lysine in media with DL-Lysine-2-¹³C dihydrochloride (≥98% purity) to ensure complete metabolic incorporation .
  • Controls : Use unlabeled lysine in parallel cultures to validate isotopic enrichment.
  • Harvesting : Lyse cells and digest proteins with trypsin; analyze peptides via LC-MS/MS to quantify ¹³C incorporation .
    Data Interpretation :
  • Use software like MaxQuant to compare heavy/light peptide ratios, ensuring statistical correction for natural ¹³C abundance .

Q. How should discrepancies in isotopic enrichment data be addressed when using this compound?

Common issues and solutions:

  • Incomplete labeling : Verify media formulation (ensure no natural lysine contamination) and extend cell culture duration for full incorporation .
  • Degradation : Store the compound at -20°C to prevent hydrolysis of the dihydrochloride salt, which could alter solubility and labeling efficiency .
  • Analytical cross-talk : Use high-resolution MS (e.g., Orbitrap) to resolve ¹³C signals from background noise and validate with NMR .

Q. What strategies optimize reaction conditions for DL-Lysine-2-¹³C dihydrochloride in chemical derivatization studies?

  • pH control : Maintain pH <3 during reactions to prevent deprotonation of the dihydrochloride salt, which could precipitate the compound .
  • Reagent compatibility : Avoid strong oxidizing agents (e.g., H₂O₂) unless studying lysine oxidation pathways. For reduction, use NaBH₄ in methanol at 4°C to preserve isotopic integrity .
  • Isotopic dilution : Pre-purify reactants to minimize unlabeled contaminants that could skew MS data .

Q. How can cross-talk between lysine and arginine metabolic pathways be minimized in isotope tracing experiments?

  • Media formulation : Use arginine-free media or substitute with ¹³C/¹⁵N-labeled arginine to prevent cross-conversion via urea cycle enzymes .
  • Time-course sampling : Collect data at early time points to capture direct lysine utilization before secondary metabolism occurs .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.